1-Benzyl-4-ethylpyridin-1-ium bromide
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Overview
Description
1-Benzyl-4-ethylpyridin-1-ium bromide is a quaternary ammonium compound with a pyridinium core. This compound is known for its unique structural properties, which make it valuable in various chemical and biological applications. It is often used in research settings due to its ability to interact with different molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-ethylpyridin-1-ium bromide can be synthesized through a series of organic reactions. One common method involves the alkylation of pyridine with benzyl bromide and ethyl bromide under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-ethylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of corresponding pyridinium oxides.
Reduction: Formation of reduced pyridinium derivatives.
Substitution: Formation of substituted pyridinium salts.
Scientific Research Applications
1-Benzyl-4-ethylpyridin-1-ium bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-benzyl-4-ethylpyridin-1-ium bromide involves its interaction with molecular targets such as enzymes. It acts as an inhibitor by binding to the active site of enzymes like acetylcholinesterase, thereby preventing the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
- 1-Benzyl-4-methylpyridinium bromide
- 1-Benzyl-4-dimethylaminopyridinium bromide
- 1-Decyl-4-dimethylaminopyridinium bromide
Comparison: 1-Benzyl-4-ethylpyridin-1-ium bromide is unique due to its specific alkylation pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in enzyme inhibition .
Properties
CAS No. |
79094-67-0 |
---|---|
Molecular Formula |
C14H16BrN |
Molecular Weight |
278.19 g/mol |
IUPAC Name |
1-benzyl-4-ethylpyridin-1-ium;bromide |
InChI |
InChI=1S/C14H16N.BrH/c1-2-13-8-10-15(11-9-13)12-14-6-4-3-5-7-14;/h3-11H,2,12H2,1H3;1H/q+1;/p-1 |
InChI Key |
XEQYXBDHTCVNSC-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=CC=[N+](C=C1)CC2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
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